molecular formula C19H18O5 B2865636 3-(3,4-dimethoxyphenyl)-8-ethoxy-2H-chromen-2-one CAS No. 879924-80-8

3-(3,4-dimethoxyphenyl)-8-ethoxy-2H-chromen-2-one

Cat. No.: B2865636
CAS No.: 879924-80-8
M. Wt: 326.348
InChI Key: BSBXLVLZEWGUGJ-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-8-ethoxy-2H-chromen-2-one is an organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a chromenone core structure substituted with a 3,4-dimethoxyphenyl group and an ethoxy group

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-8-ethoxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be irritants, corrosive, or toxic. Proper handling and disposal procedures should be followed when working with these compounds .

Future Directions

The future directions for research on a compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on improving its efficacy or reducing its side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-8-ethoxy-2H-chromen-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromenone core. The reaction conditions often include the use of a strong base such as sodium ethoxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-8-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrochromenone derivatives.

    Substitution: Halogenated or nitrated derivatives.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.

    3,4-Dimethoxycinnamic acid: A related compound with a similar aromatic substitution pattern.

    3,4-Dimethoxyphenylpropionic acid: Another compound with a similar phenyl group substitution.

Uniqueness

3-(3,4-dimethoxyphenyl)-8-ethoxy-2H-chromen-2-one is unique due to its chromenone core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-8-ethoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-4-23-16-7-5-6-13-10-14(19(20)24-18(13)16)12-8-9-15(21-2)17(11-12)22-3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBXLVLZEWGUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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